molecular formula C20H26N4O B2676463 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamide CAS No. 2034201-57-3

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamide

Cat. No. B2676463
CAS RN: 2034201-57-3
M. Wt: 338.455
InChI Key: FJRXFSAVMDSFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in regulating brain activity and is involved in various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has shown promising results in preclinical studies for the treatment of these disorders and is currently being evaluated in clinical trials.

Scientific Research Applications

PAK4 Inhibitors

This compound has been found to be a potent inhibitor of p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, which are activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .

Anticancer Activity

The compound has shown significant anticancer activity. It has been found to inhibit cell proliferation, migration, and invasion of the A549 cell line . This suggests that it could be a potential therapeutic agent for certain types of cancer.

Cell Cycle Distribution

The compound has been found to affect cell cycle distribution . This means it could potentially be used in research to understand the mechanisms of cell cycle regulation and how disruptions in these processes contribute to diseases like cancer.

Synthesis of 2,4-diaminoquinazoline Derivatives

The compound has been used in the synthesis of 2,4-diaminoquinazoline derivatives . These derivatives have been found to have significant inhibitory activity against PAK4 .

Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines

The compound has been used in the synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines . These naphthyridines have shown bacterial, fungicidal and carcinogenic activity .

Antitubercular Activity

Indole derivatives, which can be synthesized from this compound, have been investigated for their in vitro antitubercular activity . This suggests that the compound could potentially be used in the development of new treatments for tuberculosis.

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-14-4-2-3-5-16(14)12-20(25)21-17-8-10-24(11-9-17)19-13-18(22-23-19)15-6-7-15/h2-5,13,15,17H,6-12H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRXFSAVMDSFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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